molecular formula C9H10BrNO2 B13046374 2-Amino-2-(5-bromo-2-methylphenyl)acetic acid

2-Amino-2-(5-bromo-2-methylphenyl)acetic acid

Cat. No.: B13046374
M. Wt: 244.08 g/mol
InChI Key: WNVIKLKMFHCDRK-UHFFFAOYSA-N
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Description

2-Amino-2-(5-bromo-2-methylphenyl)acetic acid is a versatile chemical compound with a molecular weight of 244.08 g/mol. This white crystalline solid is known for its high purity and is used in various research and development endeavors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-bromo-2-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the bromination of 2-aminobenzoic acid. For instance, a solution of bromine in glacial acetic acid is added dropwise to sodium 2-aminobenzoate in glacial acetic acid at 15°C, followed by stirring for an hour .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-bromo-2-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-2-(5-bromo-2-methylphenyl)acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-bromo-2-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(5-bromo-2-methylphenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its versatility in various chemical reactions and applications makes it a valuable compound for research and development.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

2-amino-2-(5-bromo-2-methylphenyl)acetic acid

InChI

InChI=1S/C9H10BrNO2/c1-5-2-3-6(10)4-7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)

InChI Key

WNVIKLKMFHCDRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(C(=O)O)N

Origin of Product

United States

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